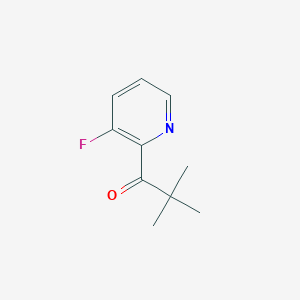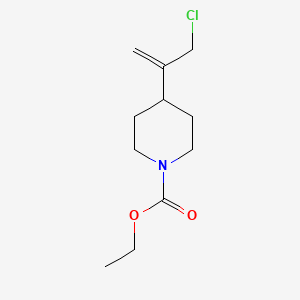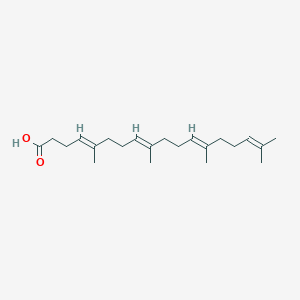
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene . The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields . The process may also include purification steps such as distillation or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenated reagents like bromoethane (C₂H₅Br) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted alkenes or alkanes.
Applications De Recherche Scientifique
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid involves its interaction with molecular targets such as enzymes and receptors . The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins . Additionally, its hydrophobic nature enables it to integrate into cellular membranes, affecting membrane fluidity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenal: Similar structure but with an aldehyde group instead of a carboxylic acid.
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraen-1-ol: Similar structure but with an alcohol group instead of a carboxylic acid.
Uniqueness
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid is unique due to its specific arrangement of methyl groups and conjugated double bonds, which confer distinct chemical and physical properties . This uniqueness makes it valuable in various applications, from synthetic chemistry to biological research .
Propriétés
Formule moléculaire |
C22H36O2 |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
(4E,8E,12E)-5,9,13,17-tetramethyloctadeca-4,8,12,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-18(2)10-6-11-19(3)12-7-13-20(4)14-8-15-21(5)16-9-17-22(23)24/h10,12,14,16H,6-9,11,13,15,17H2,1-5H3,(H,23,24)/b19-12+,20-14+,21-16+ |
Clé InChI |
PIJHYAQKPAXLRO-RFRQLJORSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)O)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
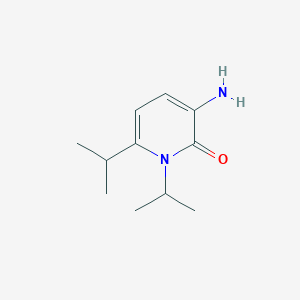
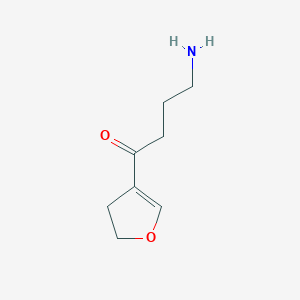
![6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
![4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146126.png)
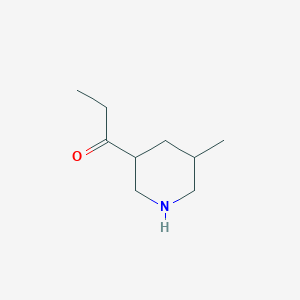
![Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13146131.png)
![1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B13146132.png)
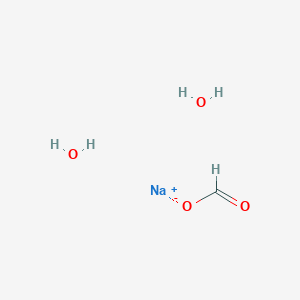
![2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B13146149.png)

